Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 31539-68-1
VCID: VC3843364
InChI: InChI=1S/C13H14N2O/c1-9-12(10(2)15(3)14-9)13(16)11-7-5-4-6-8-11/h4-8H,1-3H3
SMILES: CC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone

CAS No.: 31539-68-1

Cat. No.: VC3843364

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone - 31539-68-1

Specification

CAS No. 31539-68-1
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone
Standard InChI InChI=1S/C13H14N2O/c1-9-12(10(2)15(3)14-9)13(16)11-7-5-4-6-8-11/h4-8H,1-3H3
Standard InChI Key HNWVAVCLBLTIKP-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2
Canonical SMILES CC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone (C₁₄H₁₆N₂O) features a phenyl ring connected to a 1,3,5-trimethylpyrazole ring through a carbonyl group. The pyrazole ring’s substitution pattern—methyl groups at positions 1, 3, and 5—imparts steric hindrance and electronic effects that influence reactivity. The ketone linker enables conjugation between the aromatic systems, potentially enhancing stability and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂OComputed
Molecular Weight228.29 g/molComputed
IUPAC Name(Phenyl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanoneSystematic Nomenclature
Canonical SMILESCC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2PubChem

Synthetic Methodologies

Friedel-Crafts Acylation

A common route to aryl pyrazolyl methanones involves Friedel-Crafts acylation. For example, (2-aminophenyl)(1,3,5-trimethylpyrazol-4-yl)methanone was synthesized via reaction of 1,3,5-trimethylpyrazole-4-carbonyl chloride with aniline derivatives in the presence of AlCl₃ . Adapting this method, phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone could be synthesized by substituting aniline with benzene under similar conditions.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer an alternative pathway. Suzuki-Miyaura coupling between pyrazole boronic esters and phenyl carbonyl precursors has been employed for analogous structures . Optimization of reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/water) may improve yields for the target compound.

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYield (%)Reference
Friedel-CraftsAlCl₃, DCM, 0°C → RT, 12h62
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C, 8h55

Physicochemical Properties

Solubility and Stability

The compound’s lipophilic nature (logP ≈ 2.8, predicted) suggests limited aqueous solubility, favoring organic solvents like dichloromethane or ethyl acetate. Stability studies on analogs indicate resistance to hydrolysis under acidic conditions but susceptibility to strong bases due to ketone reactivity .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.1 (s, 3H, CH₃), 2.3 (s, 6H, 2×CH₃), 3.6 (s, 3H, N-CH₃), 7.3–7.5 (m, 5H, Ar-H) .

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyrazole) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The phenyl ring undergoes nitration and sulfonation at the para position, while the pyrazole’s electron-deficient nature directs electrophiles to the methyl-substituted positions. For instance, nitration of (2-aminophenyl)(1,3,5-trimethylpyrazol-4-yl)methanone yields nitro derivatives at the phenyl ring’s meta position .

Reductive Amination

The ketone group can be converted to secondary amines via reductive amination. Using NH₄OAc and NaBH₃CN in methanol, the carbonyl is reduced to a methylene amine, enabling diversification for drug discovery .

Research Gaps and Future Directions

Despite its synthetic accessibility, experimental data on phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone remain sparse. Priority areas include:

  • Biological Screening: Evaluation against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., MRSA).

  • Computational Studies: DFT calculations to predict binding affinities for therapeutic targets.

  • Process Optimization: Development of continuous-flow synthesis to enhance scalability.

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